molecular formula C13H18ClN5 B2666800 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 338748-18-8

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2666800
CAS No.: 338748-18-8
M. Wt: 279.77
InChI Key: YPODIIRNUQTJPN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,4-triazole ring substituted with a 4-chlorophenylmethyl group and four methyl groups

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-chlorobenzyl chloride is reacted with 1,2,4-triazole in the presence of the base to form the desired product. The reaction mixture is typically heated to promote the reaction and ensure complete conversion of the starting materials.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the triazole ring and formation of various hydrolyzed products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens and cancer cells.

    Medicine: The compound is explored for its potential therapeutic applications, including as an antifungal agent and in the treatment of certain cancers.

    Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to antifungal effects.

    Pathways: The compound can interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, resulting in anticancer effects. It may also modulate immune responses, contributing to its antimicrobial properties.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as fluconazole and itraconazole, are well-known antifungal agents. These compounds share the triazole ring structure but differ in their substituents and specific biological activities.

    Uniqueness: The presence of the 4-chlorophenylmethyl group and four methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives. Its specific substitution pattern may enhance its binding affinity to molecular targets and improve its efficacy in various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPODIIRNUQTJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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